Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502340
InChI: InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13502340

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name ethyl 5-amino-1-quinolin-8-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3
Standard InChI Key KZLCNSDNUUKUFT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3
Canonical SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3

Introduction

Structural Characteristics

Molecular Structure

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is defined by its heterocyclic core comprising a pyrazole ring substituted at the 1-position by an 8-quinoline group and at the 3-position by an ethyl carboxylate group. The amino group at the 5-position contributes to its nucleophilic character and enables further derivatization.

The molecular formula is C14H14N4O2C_{14}H_{14}N_4O_2, with a molecular weight of approximately 270.29 g/mol. The presence of nitrogen atoms in both the pyrazole and quinoline rings imparts basicity to the compound, while the ester group contributes to its lipophilicity.

Electronic Properties

The electronic distribution within Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is influenced by the aromatic nature of the quinoline ring and the electron-donating effect of the amino group. Computational studies suggest that this electronic configuration enhances π-stacking interactions and hydrogen bonding capabilities, which are critical for biological activity.

Physical Properties

The compound typically appears as an off-white solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its melting point ranges between 101°C and 102°C, indicating stability under standard laboratory conditions .

Synthesis Methods

Laboratory Synthesis

The synthesis of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate involves multi-step organic reactions starting from readily available precursors. One common method includes:

Step 1: Condensation of ethyl hydrazinecarboxylate with acetylene derivatives to form ethyl pyrazole carboxylate.

Step 2: Nucleophilic substitution reaction between ethyl pyrazole carboxylate and 8-chloroquinoline in the presence of a base such as potassium carbonate.

Step 3: Purification via recrystallization or chromatographic techniques to isolate the desired product.

Reaction conditions typically involve elevated temperatures (80–120°C) in polar aprotic solvents like DMF or acetonitrile to facilitate nucleophilic substitution.

Table: Reaction Conditions for Laboratory Synthesis

StepReagentsConditionsProduct
CondensationEthyl hydrazinecarboxylateRoom temperatureEthyl pyrazole carboxylate
SubstitutionEthyl pyrazole carboxylate + 8-chloroquinolineDMF, K₂CO₃, Elevated temperatureEthyl 5-amino-1-(8-quinolyl)pyrazole

Industrial Production Methods

Industrial synthesis methods for Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate are less documented but generally involve scaling up laboratory procedures while optimizing reaction conditions for higher yields. Continuous flow reactors are often employed to ensure consistent temperature control and efficient mixing of reagents.

Green chemistry principles are increasingly applied in industrial settings to minimize waste generation and reduce environmental impact. For example, catalysts such as palladium or copper may be used to enhance reaction efficiency without compromising product purity.

Applications in Chemistry and Biology

Medicinal Chemistry

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate serves as a scaffold for designing enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Studies have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacteria by disrupting DNA replication processes.

Furthermore, its quinoline moiety has been implicated in anticancer activity through DNA intercalation mechanisms. Research into its antiproliferative effects suggests potential applications in oncology.

ActivityMechanismTarget
AntimicrobialDNA intercalationGram-positive bacteria
AnticancerApoptosis inductionCancer cell lines

Organic Synthesis

In organic synthesis, Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate acts as a precursor for constructing more complex heterocyclic compounds. Its reactivity allows for functionalization at multiple positions, enabling diverse synthetic transformations such as sulfonation or acylation reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator